3-chloro-4-iodobenzamide
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Overview
Description
3-Chloro-4-iodobenzamide is an organic compound with the molecular formula C7H5ClINO. It is a derivative of benzamide, where the benzene ring is substituted with chlorine and iodine atoms at the 3rd and 4th positions, respectively. This compound is of interest in various fields of research due to its unique chemical structure and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-iodobenzamide typically involves the halogenation of benzamide derivatives. One common method is the iodination of 3-chlorobenzamide using iodine and an oxidizing agent such as sodium iodate in an acidic medium. The reaction is carried out under controlled temperature and pH conditions to ensure selective iodination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium phosphate in organic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Various substituted benzamides depending on the nucleophile used.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Oxidation and Reduction Products: Different oxidation states of the benzamide derivative.
Scientific Research Applications
3-Chloro-4-iodobenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-chloro-4-iodobenzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-bromobenzamide
- 3-Chloro-4-fluorobenzamide
- 3-Chloro-4-methylbenzamide
Comparison
3-Chloro-4-iodobenzamide is unique due to the presence of both chlorine and iodine substituents, which can influence its reactivity and biological activity. Compared to its analogs, the iodine atom can participate in specific reactions such as halogen bonding, which may enhance its interaction with biological targets.
Properties
CAS No. |
1255784-49-6 |
---|---|
Molecular Formula |
C7H5ClINO |
Molecular Weight |
281.48 g/mol |
IUPAC Name |
3-chloro-4-iodobenzamide |
InChI |
InChI=1S/C7H5ClINO/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,(H2,10,11) |
InChI Key |
XKCNEYGVLIFIRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)Cl)I |
Purity |
0 |
Origin of Product |
United States |
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